molecular formula C13H13N3OS2 B2943237 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 519011-71-3

4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B2943237
CAS RN: 519011-71-3
M. Wt: 291.39
InChI Key: CMMVUDDFAVEBIJ-UHFFFAOYSA-N
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Description

The molecule contains a total of 34 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Molecular Structure Analysis

The molecule contains total 34 bond(s); 16 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Synthesis

One significant application lies in synthetic chemistry, where thiazole derivatives are synthesized through innovative methods. For instance, Kumar et al. (2013) described a chemoselective thionation-cyclization method to synthesize 2,4,5-trisubstituted thiazoles, highlighting the role of functionalized enamides and Lawesson's reagent in introducing diverse functional groups, such as esters, N-substituted carboxamides, or peptides, into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013). These methods underscore the chemical flexibility of thiazole derivatives for potential applications in drug design and material science.

Photophysical Properties for Material Science Applications

Thiazole derivatives also find applications in material sciences, especially in the development of fluorescent molecules. Murai et al. (2018) explored the synthesis and photophysical properties of 5-N-arylaminothiazoles, elucidating how sulfur-containing groups affect the electronic structures of these compounds. The study indicates potential uses in the sensing of hazardous compounds and metals, and in biomolecular sciences, through the development of new fluorescent molecules with thiazole cores (Murai, Furukawa, & Yamaguchi, 2018).

Biomedical Research: Antimicrobial and Antitubercular Activities

In biomedical research, thiazole derivatives exhibit significant antimicrobial and antitubercular activities. Hussain, Sharma, and Amir (2008) synthesized and evaluated 1,2,4-triazole and 1,3,4-thiadiazole derivatives for their antibacterial and antifungal activities, showcasing the potential of thiazole compounds in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008). Another study by Samadhiya, Sharma, and Srivastava (2013) on the synthesis of 4-oxo-thiazolidine derivatives demonstrated promising antitubercular activity, further emphasizing the role of thiazole derivatives in addressing global health challenges such as tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).

properties

IUPAC Name

4-amino-3-phenyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-2-8-15-12(17)10-11(14)16(13(18)19-10)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVUDDFAVEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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